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Introduction

MF59® is a well-established oil-in-water emulsion adjuvant used in several licensed vaccines
to enhance the immune response to co-administered antigens.[1][2] Its mechanism of action
involves the creation of a local, transient "immunocompetent” environment at the injection site.
[2] This is characterized by the rapid induction of chemokines and inflammatory cytokines,
leading to the recruitment of various immune cells, including neutrophils, monocytes, and
dendritic cells (DCs).[1][3] These recruited cells efficiently take up the antigen and adjuvant,
trafficking to the draining lymph nodes to initiate a robust and broad adaptive immune
response.[1][2] This response includes enhanced antibody production, as well as the activation
and differentiation of T cells.[1][4][5]

These application notes provide a detailed overview of the key immunological responses
elicited by MF59-adjuvanted antigens and offer standardized protocols for their quantification.

Key Immune Responses to MF59 Adjuvanted
Antigens

MF59 enhances both humoral and cellular immunity. The key quantifiable parameters include:
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e Enhanced Antibody Production: MF59 significantly increases antigen-specific antibody titers,
including hemagglutination inhibition (HAI) antibodies, which are a key correlate of protection
for influenza vaccines.[1][6] Clinical studies have shown that MF59 can increase HAI titers
by 2 to 5-fold compared to alum-adjuvanted vaccines for A/H5N1 influenza.[1] It also
promotes the production of isotype-switched IgG antibodies.[1]

e Broadened Antibody Response: The adjuvant broadens the antibody repertoire, leading to
responses against drifted viral strains.[7][8]

e Increased T Cell Responses: MF59 promotes the expansion of antigen-specific CD4+ T
cells, particularly multifunctional cells producing TNF-a and IL-2.[9][10] It also supports the
induction of protective CD8+ T cell responses.[1][3]

e Th2-Biased Immune Response: MF59 tends to induce a Th2-biased immune response,
characterized by the production of cytokines like I1L-5.[1][4]

« Induction of Chemokines and Cytokines: At the site of injection, MF59 rapidly induces the
production of chemokines such as CCL2 (MCP-1), CCL3, CCL4, and CXCL8, which are
crucial for immune cell recruitment.[1][11]

Quantitative Data Summary

The following tables summarize the quantitative effects of MF59 on key immunological
parameters as reported in preclinical and clinical studies.

Table 1: Enhancement of Antibody Responses
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Table 2: Enhancement of T-Cell and Cytokine Responses
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Signaling Pathways and Experimental Workflows

MF59 Signaling Pathway

MF59's adjuvant effect is initiated through a MyD88-dependent signaling pathway, although it
does not directly activate Toll-like receptors (TLRs).[1] The oil-in-water emulsion is taken up by
antigen-presenting cells (APCs) and other immune cells at the injection site, triggering a

cascade of events that lead to the activation of the adaptive immune system.
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Caption: Signaling pathway initiated by MF59 adjuvant.

Experimental Workflow for Quantifying Immune
Responses

A typical workflow to quantify the humoral and cellular immune responses to an MF59-
adjuvanted vaccine involves sample collection followed by a series of specific immunoassays.
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Caption: General workflow for immune response quantification.

Experimental Protocols
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Enzyme-Linked Immunosorbent Assay (ELISA) for
Antigen-Specific IgG

This protocol is for the quantification of antigen-specific IgG antibodies in serum samples.
Materials:

e 96-well high-binding ELISA plates

e Antigen of interest

o Coating Buffer (e.g., PBS, pH 7.4)

o Wash Buffer (PBS with 0.05% Tween-20)

» Blocking Buffer (PBS with 1% BSA or 5% non-fat dry milk)
e Serum samples (test and control)

¢ HRP-conjugated anti-species IgG detection antibody

e TMB substrate solution

o Stop Solution (e.g., 2N H2S0a)

o Plate reader (450 nm)

Protocol:

» Antigen Coating: Dilute the antigen to an optimal concentration (e.g., 1-10 pg/mL) in Coating
Buffer. Add 100 pL to each well of the ELISA plate. Incubate overnight at 4°C.[14][15]

o Washing: Discard the coating solution and wash the plate 3 times with 200 uL/well of Wash
Buffer.

e Blocking: Add 200 pL/well of Blocking Buffer to prevent non-specific binding. Incubate for 1-2
hours at room temperature.[14]
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Washing: Repeat the wash step as in step 2.

Sample Incubation: Prepare serial dilutions of serum samples in Blocking Buffer. Add 100 pL
of each dilution to the appropriate wells. Include positive and negative controls. Incubate for
2 hours at room temperature.

Washing: Repeat the wash step as in step 2.

Detection Antibody Incubation: Add 100 pL of diluted HRP-conjugated detection antibody to
each well. Incubate for 1 hour at room temperature.

Washing: Repeat the wash step, but increase to 4-5 washes.

Substrate Development: Add 100 uL of TMB substrate to each well. Incubate in the dark at
room temperature for 15-30 minutes, or until sufficient color develops.[14]

Stopping Reaction: Add 50 L of Stop Solution to each well.[14]

Reading: Read the absorbance at 450 nm within 30 minutes. The antibody titer is typically
defined as the reciprocal of the highest dilution that gives an absorbance value above a pre-
determined cut-off.

ELISpot Assay for Antigen-Specific Antibody-Secreting
Cells (ASCs)

This protocol quantifies the number of B cells actively secreting antigen-specific antibodies.

Materials:

96-well PVDF membrane ELISpot plates

Antigen of interest

Sterile PBS and Coating Buffer

Sterile Blocking Buffer (e.g., RPMI 1640 with 10% FBS)

Isolated PBMCs or splenocytes
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Biotinylated anti-species IgG/IgM detection antibody
Streptavidin-HRP or Streptavidin-AP conjugate
Substrate (e.g., AEC for HRP, BCIP/NBT for AP)

ELISpot reader

Protocol:

Plate Preparation: Pre-wet the PVDF membrane with 35% ethanol for 30 seconds, then
wash 3 times with sterile PBS.[16]

Antigen Coating: Dilute the antigen in sterile Coating Buffer (e.g., 1-5 pg/mL). Add 100 pL to
each well. Incubate overnight at 4°C.[17]

Washing: Discard the coating solution and wash the plate 3 times with sterile PBS.

Blocking: Add 200 pL/well of sterile Blocking Buffer. Incubate for at least 1 hour at room
temperature.[18]

Cell Incubation: Discard the blocking buffer. Add 100 pL of cell suspension (e.g., 2.5x10° to
1x106° cells/well in culture medium) to each well. Incubate at 37°C with 5% CO: for 18-24
hours.

Washing: Gently wash the plates 3 times with PBS, then 3 times with Wash Buffer (PBS +
0.05% Tween-20) to remove cells.

Detection Antibody Incubation: Add 100 L of diluted biotinylated detection antibody.
Incubate for 2 hours at room temperature.[19]

Washing: Repeat wash step 6.

Enzyme Conjugate Incubation: Add 100 uL of diluted Streptavidin-HRP/AP. Incubate for 1
hour at room temperature.[19]

Washing: Wash 3 times with Wash Buffer, followed by 2 washes with PBS.

© 2025 BenchChem. All rights reserved. 8/13 Tech Support


https://www.abcam.com/en-us/technical-resources/protocols/elispot
https://pmc.ncbi.nlm.nih.gov/articles/PMC12282239/
https://www.protocols.io/view/elispot-protocol-98yh9xw.pdf
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/elispot-ready-set-go.pdf
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/elispot-ready-set-go.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676554?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

e Spot Development: Add 100 pL of substrate solution and monitor for spot development (5-30
minutes). Stop the reaction by washing thoroughly with deionized water.

e Drying and Analysis: Allow the plate to dry completely. Count the spots using an automated
ELISpot reader. Each spot represents a single antibody-secreting cell.

Flow Cytometry for Intracellular Cytokine Staining (ICS)
of T-Cells

This protocol identifies and quantifies antigen-specific T cells based on their cytokine
production.

Materials:

Isolated PBMCs

» Antigen-specific peptide pools or recombinant protein

o Co-stimulatory antibodies (e.g., anti-CD28, anti-CD49d)
¢ Protein transport inhibitor (e.g., Brefeldin A, Monensin)

» Fluorescently-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8) and
intracellular cytokines (e.g., IFN-y, TNF-a, IL-2)

o Fixation/Permeabilization Buffer

Flow Cytometer
Protocol:

o Cell Stimulation: In a 96-well U-bottom plate, add 1-2 x 10 PBMCs per well. Add the
antigen/peptide pool and co-stimulatory antibodies. Include an unstimulated control (medium
only) and a positive control (e.g., PMA/lonomycin).

e Incubation: Incubate for 1-2 hours at 37°C with 5% CO:..
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» Protein Transport Inhibition: Add a protein transport inhibitor to each well to trap cytokines
intracellularly. Incubate for an additional 4-6 hours (or overnight).

» Surface Staining: Wash the cells with FACS buffer (PBS + 2% FBS). Stain with a cocktail of
fluorescently-conjugated antibodies against surface markers for 30 minutes at 4°C in the
dark.

o Fixation and Permeabilization: Wash the cells. Resuspend in Fixation/Permeabilization buffer
and incubate for 20 minutes at room temperature in the dark.

e Intracellular Staining: Wash the cells with Permeabilization Buffer. Stain with a cocktail of
fluorescently-conjugated antibodies against intracellular cytokines for 30 minutes at room
temperature in the dark.

e Washing: Wash the cells with Permeabilization Buffer, then with FACS buffer.
o Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

e Analysis: Gate on lymphocytes, then on CD3+ T cells, followed by CD4+ and CD8+ subsets.
Quantify the percentage of cells expressing one or more cytokines in response to the antigen
stimulation.

Luminex Assay for Multiplex Cytokine and Chemokine
Analysis

This protocol allows for the simultaneous quantification of multiple cytokines and chemokines in
serum or cell culture supernatants.

Materials:

e Luminex multiplex bead-based assay kit (commercial kits are widely available for various
analytes)[20][21]

e Serum samples or cell culture supernatants

o Assay and Wash Buffers (provided in the kit)
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» Streptavidin-PE (provided in the kit)
e Luminex instrument (e.g., Luminex 200™, FLEXMAP 3D®)
Protocol:

o Reagent Preparation: Prepare standards, controls, and samples according to the
manufacturer's protocol.

o Plate Setup: Add antibody-coupled magnetic beads to the wells of a 96-well plate.
» Washing: Place the plate on a magnetic separator and wash the beads with Wash Buffer.

e Sample Incubation: Add standards, controls, and samples to the appropriate wells. Incubate
for 1-2 hours at room temperature on a plate shaker.

e Washing: Repeat the wash step as in step 3.

o Detection Antibody Incubation: Add the biotinylated detection antibody cocktail to each well.
Incubate for 1 hour at room temperature on a plate shaker.

e Washing: Repeat the wash step as in step 3.

o Streptavidin-PE Incubation: Add Streptavidin-PE to each well. Incubate for 30 minutes at
room temperature on a plate shaker.

e Washing and Resuspension: Wash the beads and resuspend in sheath fluid.

e Acquisition and Analysis: Acquire data on a Luminex instrument. The instrument's software
will quantify the concentration of each analyte based on the standard curve.[22]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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